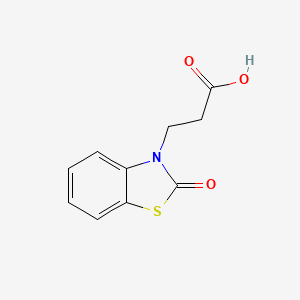

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a chemical compound with the CAS Number: 883-50-1. Its molecular weight is 223.25 and its IUPAC name is 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoic acid . The compound is stored at a temperature of 28°C .

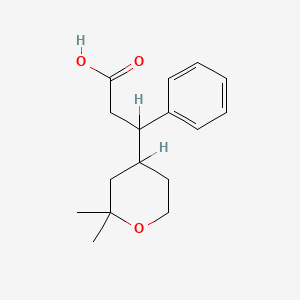

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) . This code provides a specific representation of the molecular structure.Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

Research on the antioxidant capacity of benzothiazole derivatives has identified specific reaction pathways that contribute to their effectiveness. For instance, studies have elucidated how antioxidants can form coupling adducts with radical species, leading to oxidative degradation into marker compounds. This insight is crucial for understanding the antioxidant mechanisms of benzothiazole derivatives and their potential application in preserving biological and chemical systems against oxidative stress (Ilyasov et al., 2020).

Pharmacological Activities

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Their structural diversity and the presence of a benzothiazole scaffold make them significant in medicinal chemistry. The synthesis methods and structural modifications of these derivatives have been explored to enhance their activities and reduce toxicity. This research underscores the therapeutic potential of benzothiazole derivatives across various disease models (Bhat & Belagali, 2020).

Synthesis and Chemical Transformations

Advancements in the synthesis and transformations of benzothiazole derivatives have been notable. Innovative synthetic methodologies have been developed, focusing on green chemistry principles and atom economy. These methods facilitate the efficient production and functionalization of benzothiazole derivatives, broadening their applicability in organic synthesis, drug development, and material science (Zhilitskaya et al., 2021).

Antimicrobial and Antiviral Agents

Recent studies have highlighted the antimicrobial and antiviral capabilities of benzothiazole derivatives. With the rise of multidrug-resistant pathogens and emerging diseases, these compounds offer promising avenues for developing new therapeutic agents. Their mode of action against various microorganisms and viruses suggests potential clinical applications in combating infectious diseases (Elamin et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJIHLQXWFMJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349537 |

Source

|

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

CAS RN |

883-50-1 |

Source

|

| Record name | 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)

![1,3,8-Triazaspiro[4.5]decan-2-one](/img/structure/B1297181.png)

![8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1297182.png)